Cas no 934329-77-8 (2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE)

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE structure
934329-77-8 structure
Product Name:2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Numéro CAS:934329-77-8
Le MF:C14H17BO3
Mégawatts:244.093984365463
MDL:MFCD11227082
CID:1982370
PubChem ID:69400719
Update Time:2024-10-26

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Propriétés chimiques et physiques

Nom et identifiant

    • 2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 2-(1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzofuran
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
    • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
    • MB09845
    • MFCD11227082
    • EN300-365127
    • BENZOFURAN-6-BORONIC ACID PINACOL ESTER
    • 934329-77-8
    • AKOS027393030
    • BS-38770
    • DA-36843
    • F53382
    • Z2044739279
    • (1-Benzofuran-6-yl)boronic acid pinacol ester
    • CS-0175684
    • SCHEMBL5314113
    • SY248526
    • MDL: MFCD11227082
    • Piscine à noyau: 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9H,1-4H3
    • La clé Inchi: MHDVSQAMAAZZEG-UHFFFAOYSA-N
    • Sourire: O1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=C1

Propriétés calculées

  • Qualité précise: 244.1270746g/mol
  • Masse isotopique unique: 244.1270746g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 1
  • Complexité: 313
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 31.6Ų

Propriétés expérimentales

  • Dense: 1.1±0.1 g/cm3
  • Point d'ébullition: 340.0±15.0 °C at 760 mmHg
  • Point d'éclair: 159.4±20.4 °C
  • Le PSA: 31.60000
  • Le LogP: 2.73200
  • Pression de vapeur: 0.0±0.7 mmHg at 25°C

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Informations de sécurité

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM219126-1g
2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
934329-77-8 97%
1g
$104 2021-08-04
TRC
T303243-10mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
934329-77-8
10mg
$ 50.00 2022-06-02
TRC
T303243-50mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
934329-77-8
50mg
$ 115.00 2022-06-02
TRC
T303243-100mg
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
934329-77-8
100mg
$ 160.00 2022-06-02
Chemenu
CM219126-1g
2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
934329-77-8 97%
1g
$142 2024-07-19
Chemenu
CM219126-5g
2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
934329-77-8 97%
5g
$636 2024-07-19
abcr
AB472785-250 mg
(1-Benzofuran-6-yl)boronic acid pinacol ester; .
934329-77-8
250MG
€131.10 2023-07-18
abcr
AB472785-1 g
(1-Benzofuran-6-yl)boronic acid pinacol ester; .
934329-77-8
1g
€241.30 2023-07-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04644-10g
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
934329-77-8 95%
10g
$2039 2023-09-07
eNovation Chemicals LLC
Y1000653-5g
2-(1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
934329-77-8 95%
5g
$1450 2024-08-02

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Acetonitrile ;  rt → 60 °C; 16 h, 60 °C
Référence
Pyrimidine sulfamide derivative, preparation method and medical application thereof
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 130 °C
Référence
Electroluminescent material based on indole-derivative host and iridium compound dopant for organic electroluminescent device
, Korea, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  38 h, 80 °C
Référence
Preparation of 4-carboxypyrazoles as antivirals for treatment of hepatitis C virus (HCV) infection
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 Solvents: Dichloromethane ;  4 h, reflux
Référence
Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase
Prazeres, Veronica F. V.; Sanchez-Sixto, Cristina; Castedo, Luis; Lamb, Heather; Hawkins, Alastair R.; et al, ChemMedChem, 2007, 2(2), 194-207

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  18 h, rt → 80 °C
Référence
4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Solvents: Toluene ;  3 h, reflux; reflux → rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
2.2 Reagents: Trimethyl borate ;  -78 °C; overnight, -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.4 Solvents: Dichloromethane ;  4 h, reflux
Référence
Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase
Prazeres, Veronica F. V.; et al, ChemMedChem, 2007, 2(2), 194-207

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
1.2 Catalysts: 15-Crown-5 ;  16 h, 130 °C; 130 °C → rt
2.1 Solvents: Toluene ;  3 h, reflux; reflux → rt
3.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
3.2 Reagents: Trimethyl borate ;  -78 °C; overnight, -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.4 Solvents: Dichloromethane ;  4 h, reflux
Référence
Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase
Prazeres, Veronica F. V.; et al, ChemMedChem, 2007, 2(2), 194-207

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 130 °C
Référence
Ni-Catalyzed Reductive Dibenzylation of Trifluoromethylalkenes for CF3-Containing All-Carbon Quaternary Center Construction
Chen, Kai; Liu, Qian; Wan, Jinyan; Zhu, Chuan; Feng, Chao, Organic Letters, 2023, 25(32), 5995-6000

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  overnight, 80 °C
Référence
Preparation of five membered heterocyclic compounds as STING agonists
, China, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 130 °C
Référence
Preparation of indole-based compounds as organic electroluminescent materials
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
Référence
4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates
, United States, , ,

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Raw materials

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Preparation Products

2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:934329-77-8)2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Numéro de commande:A1094784
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:13
Prix ($):477.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934329-77-8)2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
A1094784
Pureté:99%
Quantité:5g
Prix ($):477.0
Courriel